molecular formula C34H27IO9 B12102341 [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate

Cat. No.: B12102341
M. Wt: 706.5 g/mol
InChI Key: OBAQAMMNGFXDKS-UHFFFAOYSA-N
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Description

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate is a complex organic compound characterized by its multiple benzoyloxy groups and an iodo substituent on an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate typically involves the following steps:

    Protection of Hydroxyl Groups: The starting material, a polyhydroxylated oxane, is first protected by converting the hydroxyl groups into benzoyloxy groups using benzoyl chloride in the presence of a base such as pyridine.

    Iodination: The protected oxane is then subjected to iodination using iodine and a suitable oxidizing agent like pyridinium chlorochromate.

    Esterification: The final step involves the esterification of the remaining hydroxyl group with benzoic acid or its derivatives in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodo substituent, leading to the formation of iodinated oxane derivatives.

    Reduction: Reduction of the iodo group can yield the corresponding oxane with a hydrogen substituent.

    Substitution: The iodo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Iodinated oxane derivatives.

    Reduction: Deiodinated oxane.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of iodinated molecules with biological systems. Its benzoyloxy groups may also facilitate the study of ester hydrolysis and related enzymatic processes.

Medicine

Potential applications in medicine include the development of iodinated contrast agents for imaging techniques such as computed tomography (CT) scans. The compound’s structure may also be modified to create new pharmaceutical agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzoyloxy groups may facilitate binding to specific sites, while the iodo substituent can participate in halogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-chlorooxan-2-yl]methyl benzoate
  • [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
  • [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-fluorooxan-2-yl]methyl benzoate

Uniqueness

The uniqueness of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate lies in its iodo substituent, which imparts distinct reactivity and interaction profiles compared to its chloro, bromo, and fluoro analogs. The iodo group is larger and more polarizable, leading to stronger halogen bonding and different electronic effects, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

(3,4,5-tribenzoyloxy-6-iodooxan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27IO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAQAMMNGFXDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)I)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27IO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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